molecular formula C16H12N4O2S B2355079 N-(4-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine CAS No. 862974-30-9

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

Cat. No. B2355079
CAS RN: 862974-30-9
M. Wt: 324.36
InChI Key: RUMPVQLLKOXVQY-UHFFFAOYSA-N
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Description

The closest compound I found is "N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine" . It’s a chemical compound with a molecular weight of 252.29 .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine” is given by the InChI code: 1S/C11H12N2O3S/c1-13(6-9(14)15)11-12-10-7(16-2)4-3-5-8(10)17-11/h3-5H,6H2,1-2H3,(H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine” include a molecular weight of 252.29 and it’s a solid substance .

Scientific Research Applications

Anticonvulsant and Neuroprotective Properties

Research has highlighted the potential of benzothiazol derivatives in the development of anticonvulsant drugs with neuroprotective effects. For instance, the synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides have shown promising anticonvulsant properties along with neuroprotective effects by lowering the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating their potential as safer and effective anticonvulsants (Hassan, Khan, & Amir, 2012).

Anticancer Activity

Newly synthesized benzothiazole derivatives have been tested for their anticancer activity against various human cancer cell lines, including breast, lung, prostate, and breast cancer cells, displaying good to moderate activity. This suggests their potential role in cancer therapy as novel anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Activities

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing efficacy against various microorganisms. Such compounds could serve as lead compounds for the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antifungal Effects

Research into benzothiazole derivatives has also revealed their antifungal properties against significant types of fungi. This suggests their potential as antifungal agents, contributing to the development of new treatments for fungal infections (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Nematocidal Activity

Novel oxadiazole derivatives containing benzothiazole have shown nematocidal activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for the development of new nematicides (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c1-21-11-8-5-9-12-13(11)17-16(23-12)18-15-20-19-14(22-15)10-6-3-2-4-7-10/h2-9H,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMPVQLLKOXVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

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